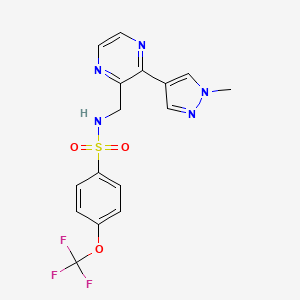

N-((3-(1-甲基-1H-吡唑-4-基)吡嗪-2-基)甲基)-4-(三氟甲氧基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

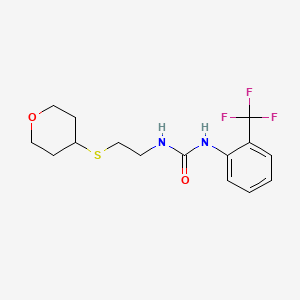

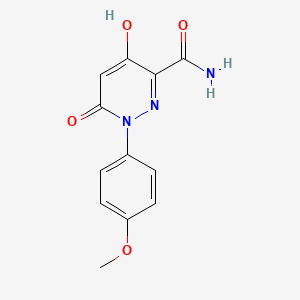

The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide" is a chemical entity that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This particular compound features a pyrazinyl and pyrazolyl moiety linked to a benzenesulfonamide core, with a trifluoromethoxy group as a substituent. The presence of these functional groups suggests potential biological activities, such as antimicrobial or enzyme inhibitory properties, which are common among sulfonamide derivatives .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a sulfonamide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the context of the provided papers, similar compounds have been synthesized through various methods, including the condensation of hydrazones with aminosulfonyl benzoates , or by the reaction of aminopyrazoles with trifluoromethyl-β-diketones . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving the formation of the pyrazole and pyrazinyl rings followed by their attachment to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. The specific compound mentioned would likely exhibit a planar geometry around the pyrazinyl moiety, with potential for intramolecular hydrogen bonding contributing to its conformational stability. The trifluoromethoxy group could influence the electronic distribution and overall molecular conformation due to its electronegativity .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as electrophiles in nucleophilic aromatic substitution reactions or as ligands in coordination chemistry. The trifluoromethoxy group may also undergo nucleophilic aromatic substitution, given appropriate reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their functional groups. The sulfonamide group typically confers solubility in polar solvents, while the presence of the trifluoromethoxy group could enhance the compound's lipophilicity, potentially affecting its bioavailability and distribution. The compound's melting point, solubility, and stability would be determined by its precise molecular structure and substituents .

科学研究应用

合成和表征

此化合物属于一类已合成并表征为潜在生物活性的分子。例如,已合成类似于此化合物的衍生物以评估其抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这些研究涉及复杂的合成途径,以引入可能有助于所需生物效应的特定官能团 (Ş. Küçükgüzel 等人,2013)。

生物活性

对结构上与 N-((3-(1-甲基-1H-吡唑-4-基)吡嗪-2-基)甲基)-4-(三氟甲氧基)苯磺酰胺相关的化合物的研究揭示了一系列潜在的生物活性。与未经处理的对照或某些参考药物相比,一些衍生物被发现表现出显着的抗炎和镇痛特性,而不会对肝脏、肾脏、结肠和脑组织造成损伤。此外,某些化合物表现出对 HCV NS5B RdRp 活性的适度抑制,表明具有潜在的抗病毒特性 (Ş. Küçükgüzel 等人,2013)。

抗菌活性

N-((3-(1-甲基-1H-吡唑-4-基)吡嗪-2-基)甲基)-4-(三氟甲氧基)苯磺酰胺的衍生物已合成并测试了其对多种细菌和真菌菌株的抗菌活性。鉴于对现有药物的耐药性不断增加,这些研究旨在探索此类化合物在满足对新型抗菌剂需求方面的潜力。通过针对选定的致病菌和真菌的体外试验评估抗菌活性 (S. Y. Hassan,2013)。

除草剂活性

研究还调查了同一家族中化合物的除草剂活性,重点关注其对双子叶杂草物种的出苗后活性。这些化合物似乎会干扰支链氨基酸的生物合成,而支链氨基酸对于这些杂草的生长和发育至关重要 (J. Eussen 等人,1990)。

属性

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O3S/c1-24-10-11(8-22-24)15-14(20-6-7-21-15)9-23-28(25,26)13-4-2-12(3-5-13)27-16(17,18)19/h2-8,10,23H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTCUALXVONVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![N-[2-(2,3-dihydroindol-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2529972.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)